N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-4-methylbenzamide
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Overview
Description
“N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-4-methylbenzamide” is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a complex structure with a furan ring, a methoxyphenyl group, and a sulfonyl group, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-4-methylbenzamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the methoxyphenyl group: This step involves the sulfonylation of the furan ring with a methoxyphenyl sulfonyl chloride under basic conditions.
Coupling with 4-methylbenzamide: The final step involves coupling the intermediate with 4-methylbenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-4-methylbenzamide” can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Sulfides and related compounds.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways involving benzamides.
Medicine: Potential therapeutic agent due to its structural similarity to known pharmacophores.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-4-methylbenzamide” would depend on its specific biological target. Generally, benzamides can interact with various enzymes and receptors, modulating their activity. The furan and methoxyphenyl groups may enhance binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-chlorobenzamide
- N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-ethylbenzamide
Uniqueness
The unique combination of the furan ring, methoxyphenyl group, and sulfonyl group in “N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-4-methylbenzamide” may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5S/c1-15-5-7-16(8-6-15)21(23)22-14-20(19-4-3-13-27-19)28(24,25)18-11-9-17(26-2)10-12-18/h3-13,20H,14H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWFTSYONWGFPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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